(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Description
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,2,10H2,(H,11,12) |
InChI Key |
PNCWUTUPYXFIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine and pyrrole derivatives.
Chlorination: Introduction of the chlorine atom at the 5-position of the pyrrolopyridine ring can be accomplished using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methylamine in ethanol.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Anticancer Activity
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has been identified as a selective inhibitor of B-Raf(V600E), a mutation commonly found in melanoma and other cancers. The inhibition of this kinase leads to decreased cell proliferation and induction of apoptosis in cancer cells.
Case Study:
In a study involving melanoma cell lines, treatment with this compound resulted in a significant reduction in cell viability. The IC50 value for this compound was determined to be approximately 0.5 µM, indicating potent activity against B-Raf(V600E) expressing cells.
Table 1: Anticancer Activity Data
| Compound Name | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | B-Raf(V600E) | 0.5 | A375 (melanoma) |
| Other B-Raf inhibitors | B-Raf(V600E) | 1.2 | A375 (melanoma) |
Antimicrobial Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit notable antimicrobial activities against various pathogens. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
Mechanism of Action
The mechanism of action of (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets such as receptor tyrosine kinases. It acts by inhibiting these kinases, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine Hydrochloride
- Key Difference : Amine group replaces methanamine at position 3.
- Impact : The protonated amine may enhance solubility but reduce membrane permeability. Similarity score: 0.89 .
Ring Fusion Position Isomers
2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine
- Key Difference : Pyrrolo[2,3-c ]pyridine core (vs. [2,3-b ]).
- Impact: Altered ring fusion shifts the spatial orientation of substituents, disrupting interactions with kinase targets.
Substituent Variations
PLX-4720
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine (Pexidartinib)
- Key Difference : Incorporates the reference compound as a methyl-linked pyridine moiety.
- Impact : The trifluoromethylpyridine group enhances CSF-1R binding (IC50 = 20 nM) and oral bioavailability .
- Purity : >98% .
Salt and Solubility Modifications
Dihydrochloride Dihydrate Forms
- Example : 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride dihydrate.
- Impact : Salt formation improves aqueous solubility, critical for in vivo efficacy. The dihydrate form stabilizes the crystal lattice, enhancing shelf life .
Physicochemical and Pharmacokinetic Data
Biological Activity
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological evaluations.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 5-position and a methanamine group at the 3-position. The synthesis typically involves multi-step processes that include the formation of the pyrrolo[2,3-b]pyridine framework followed by chlorination and amination steps.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent activity against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells.
Structure-Activity Relationship (SAR) : The presence of electron-donating groups significantly enhances the anticancer activity of these compounds, while electron-withdrawing groups tend to diminish their efficacy. For example, substituents such as methoxy groups at specific positions have been correlated with increased potency.
Kinase Inhibition
The compound has also been investigated for its potential as a kinase inhibitor. Research indicates that certain derivatives can selectively inhibit specific kinases involved in cancer progression. The inhibitory activity has been linked to structural features that enhance binding affinity to the target kinase.
Study on Anticancer Efficacy
A notable study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their anticancer activity. The results indicated that modifications on the pyridine ring significantly influenced the cytotoxicity against various cancer cell lines.
Findings :
- Compound A : Exhibited an IC50 value of 0.045 μM against MCF-7 breast cancer cells.
- Compound B : Showed moderate activity with an IC50 of 0.120 μM against HepG2 liver cancer cells.
These findings suggest that further optimization of the chemical structure could yield even more potent anticancer agents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
This reactivity enables structural diversification for drug discovery applications, particularly in generating FGFR inhibitors .
Amine-Functional Group Reactivity
The primary amine participates in characteristic reactions:
A. Condensation Reactions
-
Forms Schiff bases with aldehydes/ketones (e.g., benzaldehyde in ethanol, RT, 2h)
-
Reacts with isocyanates to yield urea derivatives (e.g., phenyl isocyanate, DCM, 0°C→RT)
B. Acylation
Electrophilic Aromatic Substitution
The pyrrolopyridine core undergoes regioselective reactions:
| Position | Reaction Type | Conditions | Major Product |
|---|---|---|---|
| C-4 | Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative |
| C-2 | Halogenation | Br₂/FeCl₃, DCM, RT | 2-Bromo analog |
| C-6 | Sulfonation | ClSO₃H, 60°C | 6-Sulfochloride intermediate |
Electronic effects from the chlorine and amine groups direct substitution to C-4 and C-6 positions .
Coordination Chemistry
The compound acts as a ligand in metal complexes:
These complexes show potential in catalysis and biomedical applications .
Stability and Side Reactions
Critical stability considerations include:
-
Oxidation : The amine group oxidizes to nitro under strong oxidants (e.g., KMnO₄/H⁺)
-
Photodegradation : UV light induces ring-opening at C-2–N-1 bond (t₁/₂ = 3.2h in methanol)
-
Acid Sensitivity : Protolysis occurs in concentrated HCl (>6M), yielding 3-aminomethyl degradation products
Comparative Reactivity Analysis
| Derivative | NAS Activity (Cl) | Amine Reactivity | Aromatic SE Activity |
|---|---|---|---|
| 5-Bromo analog | Higher | Similar | Reduced |
| 5-Methyl counterpart | Negligible | Similar | Enhanced |
| 3-Carboxamide variant | Moderate | Lower | Similar |
Data synthesized from demonstrates how substituents modulate reaction profiles.
Q & A
Q. What are the recommended synthetic routes for (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine and its derivatives in academic research?
Methodological Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:
- Step 1: Bromination or iodination of the pyrrolo[2,3-b]pyridine core to introduce reactive halogens (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) .
- Step 2: Coupling with methylamine derivatives using Buchwald-Hartwig amination or reductive amination. Yields range from 51% to 85% depending on solvent systems (e.g., heptane/ethyl acetate mixtures) .
- Purification: Silica gel flash chromatography or recrystallization in ethanol/DMSO mixtures .
Table 1: Example Synthetic Yields
| Derivative | Reaction Type | Yield | Reference |
|---|---|---|---|
| 20a (5-Bromo-3-phenylethynyl) | Sonogashira coupling | 51% | |
| 24a (N,N-dimethyl variant) | Reductive amination | 56% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What are the primary biological targets associated with this compound-based compounds?
Methodological Answer: The scaffold is integral to multi-target tyrosine kinase inhibitors (e.g., Pexidartinib/PLX-3397), with IC50 values quantified via:
- CSF-1R Inhibition: Radioligand binding assays (IC50 = 20 nM) .
- KIT/FLT3 Inhibition: Fluorescence polarization assays (IC50 = 10–160 nM) .
Table 2: Key Biological Targets and Potency
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| CSF-1R | Radioligand binding | 20 | |
| KIT | Fluorescence polarization | 16 | |
| FLT3 | Kinase activity assay | 160 |
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for kinase inhibition by pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
- Core Modifications: Introduce substituents at the 3-position (e.g., trifluoromethylpyridine in Pexidartinib) to enhance CSF-1R selectivity .
- Pharmacophore Modeling: Map hydrogen-bonding interactions between the methanamine group and kinase ATP-binding pockets .
- In Silico Docking: Use programs like AutoDock Vina to predict binding affinities against B-RafV600E or CSF-1R .
Q. How can researchers resolve contradictions in biochemical assay data for multi-target inhibitors containing this scaffold?
Methodological Answer:
- Assay Validation: Replicate results across orthogonal platforms (e.g., compare radiometric vs. fluorescence-based kinase assays) .
- Off-Target Profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify secondary targets like FLT3 .
- Data Normalization: Correct for solvent effects (e.g., DMSO concentrations >0.1% may artifactually reduce IC50 values) .
Q. What crystallographic techniques are suitable for determining the binding modes of pyrrolo[2,3-b]pyridine derivatives with tyrosine kinases?
Methodological Answer:
- Crystallization: Co-crystallize inhibitors with kinase domains (e.g., CSF-1R) in 20% PEG 3350 and 0.2 M ammonium sulfate .
- Refinement: Use SHELXL for high-resolution data (≤1.8 Å) to model ligand electron density .
- Validation: Check Ramachandran plots and MolProbity scores to ensure stereochemical accuracy .
Q. How do solvent choice and storage conditions impact the stability of derivatives in long-term studies?
Methodological Answer:
- Solubility: Optimize DMSO stock concentrations (e.g., 83 mg/mL for Pexidartinib) to avoid precipitation .
- Storage: Store at -20°C in amber vials with desiccants; DMSO solutions remain stable for ≤2 months .
- Degradation Monitoring: Track via LC-MS for hydrolytic cleavage of the pyrrolopyridine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
